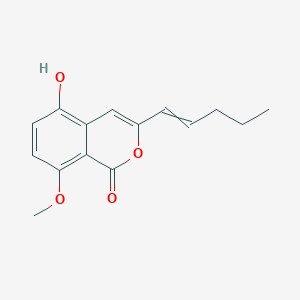![molecular formula C19H24O3S B14206634 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene CAS No. 823180-36-5](/img/structure/B14206634.png)
1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a benzyloxy group, a pentane chain, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 5-(benzyloxy)pentane-1-sulfonyl chloride, which can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl group and the methylbenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzene ring and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentane-1-sulfonyl chloride: A closely related compound used as an intermediate in the synthesis of 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene.
5-(Benzyloxy)pentan-1-ol: Another related compound that shares the benzyloxy and pentane moieties.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and methylbenzene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823180-36-5 |
|---|---|
Molecular Formula |
C19H24O3S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-methyl-4-(5-phenylmethoxypentylsulfonyl)benzene |
InChI |
InChI=1S/C19H24O3S/c1-17-10-12-19(13-11-17)23(20,21)15-7-3-6-14-22-16-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3 |
InChI Key |
ZKNJWKMWMSUMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
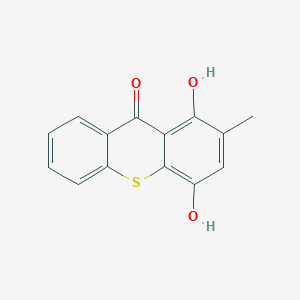
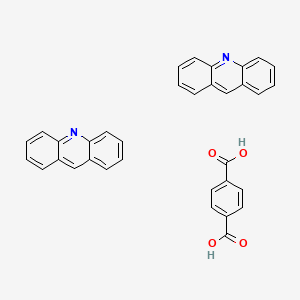
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
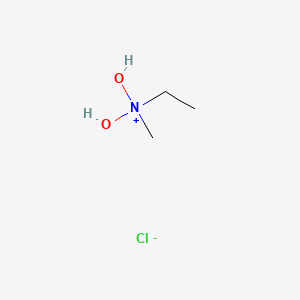
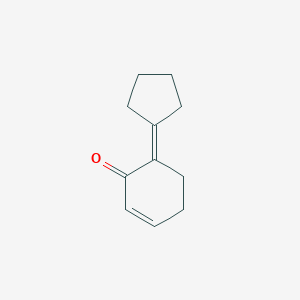
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
